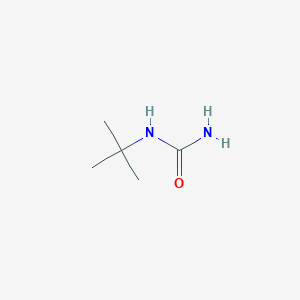

tert-Butylurea

Description

Properties

IUPAC Name |

tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEHSYHLHLHPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044365 | |

| Record name | (1,1-Dimethylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-12-3 | |

| Record name | tert-Butylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1-Dimethylethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1-Dimethylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1-DIMETHYLETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T81TP489AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butylurea (CAS Number: 1118-12-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butylurea, a key chemical intermediate in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document covers its physicochemical properties, detailed synthesis protocols, and its application in the construction of pharmacologically relevant scaffolds. While this compound itself is not known for direct biological activity, its utility as a precursor to bioactive molecules, including established pharmaceuticals, is highlighted. This guide aims to be a valuable resource for professionals in the pharmaceutical and chemical research fields.

Physicochemical Properties

This compound, also known as N-tert-Butylurea, is a white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1118-12-3 | [2][3][4] |

| Molecular Formula | C₅H₁₂N₂O | [2][3] |

| Molecular Weight | 116.16 g/mol | [3][5] |

| Melting Point | ~185 °C (decomposes) | [1][5] |

| Boiling Point | 217.23 °C (estimated) | [5] |

| Density | 1.0551 g/cm³ (rough estimate) | [5] |

| IUPAC Name | This compound | [6] |

| InChI Key | JLEHSYHLHLHPAL-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(C)(C)NC(=O)N | [6] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This compound can be synthesized by the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.[1]

Materials:

-

Urea

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Ice bath

Procedure:

-

In a suitable reaction vessel, treat 1 mole of urea with 2 moles of tert-butanol.

-

Slowly add 2 moles of concentrated sulfuric acid to the mixture while maintaining the temperature between 20-25 °C using an ice bath for cooling.[1]

-

Stir the reaction mixture until the reaction is complete.

-

The product can be isolated and purified by recrystallization.

Purification Method

A common impurity in the synthesis of this compound is N,N'-di-tert-butyl urea, which has low solubility in water.[1]

Procedure:

-

Recrystallize the crude this compound from hot water.

-

Filter off any insoluble material (N,N'-di-tert-butyl urea).

-

Cool the filtrate to 0 to -5 °C with stirring to induce crystallization of this compound.

-

Collect the crystals by filtration and dry them in a vacuum at room temperature over a desiccant such as potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[1] Note: this compound sublimes slowly at elevated temperatures.[1]

Applications in Organic Synthesis and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sterically bulky tert-butyl group can influence the reactivity and properties of the final compounds.[7]

Synthesis of Substituted Ureas: The Tropolonylurea Example

Experimental Protocol: General Procedure for the Synthesis of Tropolonylureas

This protocol is adapted from the work of Ito et al.[8]

Materials:

-

N-t-Butyl-N'-(5-tropolonyl)urea (3)

-

Amine (primary or secondary)

-

Toluene

Procedure:

-

In a reaction vessel, dissolve N-t-butyl-N'-(5-tropolonyl)urea (3) and the desired amine in toluene.

-

Heat the solution at 120 °C.

-

Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

-

Upon completion, evaporate the solvent in vacuo.

-

Wash the residue with a suitable solvent (e.g., methanol, dichloromethane, ether, or water) to isolate the crude product.

-

If necessary, purify the product by flash chromatography.

References

- 1. This compound | 1118-12-3 [chemicalbook.com]

- 2. Urea, (1,1-dimethylethyl)- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Urea, (1,1-dimethylethyl)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. (1,1-Dimethylethyl)urea | C5H12N2O | CID 14233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

tert-Butylurea chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of tert-Butylurea

This guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity and Structure

This compound, also known as N-tert-Butylurea, is a simple substituted urea compound. Its structure is characterized by a tert-butyl group attached to one of the nitrogen atoms of the urea moiety.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1118-12-3 |

| Molecular Formula | C₅H₁₂N₂O |

| SMILES | CC(C)(C)NC(N)=O |

| InChI Key | JLEHSYHLHLHPAL-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its properties are summarized in the table below. There is some variability in the reported melting and boiling points in the literature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 178-182 °C or ~185 °C (decomposes) | [4][5] |

| Boiling Point | Not available (sublimes) | [4][5] |

| Density | ~1.0551 g/cm³ (rough estimate) | [5] |

| pKa | 14.37 ± 0.46 (Predicted) | [5] |

| Solubility in Water | Appreciably soluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | [3] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid. The following protocol is adapted from Organic Syntheses.

Experimental Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, place 1.98 moles of concentrated sulfuric acid and cool it in an ice bath.

-

Addition of Urea: Slowly add 1 mole of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20-25 °C.

-

Addition of tert-Butyl Alcohol: Add 2 moles of tert-butyl alcohol dropwise from the funnel, again maintaining the temperature between 20-25 °C.

-

Reaction: After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

-

Isolation: Collect the precipitated crude this compound by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from hot water to obtain pure this compound. Dry the crystals under vacuum.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a broad singlet for the NH proton adjacent to the tert-butyl group, and another broad singlet for the two protons of the terminal NH₂ group. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons of the tert-butyl group, and a signal for the carbonyl carbon of the urea moiety.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amine groups (in the range of 3500-3300 cm⁻¹), C-H stretching of the alkyl group (around 2950-2850 cm⁻¹), and a strong absorption for the C=O (carbonyl) stretching of the urea group (typically around 1690-1630 cm⁻¹).

Biological Activity and Signaling Pathways

Based on a comprehensive search of the scientific literature, there is no significant information available regarding the direct biological activities or involvement in specific signaling pathways of this compound. Its primary application appears to be as a chemical intermediate in the synthesis of other molecules, such as pharmaceuticals and agrochemicals. The presence of the tert-butyl group can influence the metabolic stability of parent compounds. For instance, tert-butyl groups can be sites of oxidative metabolism by cytochrome P450 enzymes.

Conclusion

This compound is a well-characterized organic compound with established synthetic routes. Its physicochemical properties make it a useful building block in organic synthesis. While detailed spectroscopic and quantitative solubility data are not widely published, its structural features allow for predictable spectral characteristics. Currently, there is a lack of information on its direct biological roles, with its significance primarily lying in its use as a synthetic intermediate. This guide provides a foundational understanding of this compound for professionals in research and development.

References

Synthesis of tert-Butylurea from Urea and tert-Butanol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of tert-butylurea from the reaction of urea and tert-butanol. The core of this process is an acid-catalyzed reaction, typically employing concentrated sulfuric acid. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Pathway and Mechanism

The synthesis of this compound from urea and tert-butanol proceeds via an acid-catalyzed nucleophilic substitution reaction. Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a dehydrating agent. The reaction mechanism involves the formation of a tert-butyl carbocation, which is then attacked by the nucleophilic urea.

The reaction can be summarized as follows:

(CH₃)₃COH + H₂NCONH₂ --(H₂SO₄)--> (CH₃)₃CNHCONH₂ + H₂O

A possible side reaction is the formation of N,N'-di-tert-butylurea, which can occur if the product, this compound, reacts further with another tert-butyl carbocation.[1]

Experimental Workflow

The general experimental procedure for the synthesis of this compound involves the careful mixing of reactants at a controlled temperature, followed by a workup procedure to isolate the crude product, and finally, purification by recrystallization.

Detailed Experimental Protocol

This protocol is a modification of a general method for the preparation of alkyl ureas.[2]

Reagents and Materials:

-

Concentrated Sulfuric Acid (98%)

-

Urea (finely powdered)

-

tert-Butanol

-

Cracked Ice

-

Distilled Water

-

Sodium Hydroxide (for drying, optional)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath, place 196 g (106.5 ml, 2 moles) of concentrated sulfuric acid.

-

Slowly add 60 g (1 mole) of finely powdered urea to the sulfuric acid at a rate that maintains the temperature between 20°C and 25°C.[2]

-

From the dropping funnel, add 148 g (188 ml, 2 moles) of tert-butanol dropwise.[1][2] The rate of addition should be controlled to keep the temperature between 20°C and 25°C.[1][2]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Allow the mixture to stand at room temperature overnight (approximately 16 hours).[2][3]

-

Pour the reaction mixture with stirring onto 1.5 kg of cracked ice and water in a large beaker.[2]

-

Stir the mixture in the ice bath until the temperature drops to about 15°C.

-

Collect the precipitated crude product by filtration using a Büchner funnel.

-

Wash the filter cake with two 100 ml portions of cold water.[2]

-

For purification, transfer the crude product to a beaker with 500 ml of water and heat to boiling.[2]

-

Filter the hot solution quickly to remove any insoluble impurities, such as N,N'-di-tert-butylurea.[1][2]

-

Cool the filtrate to 0–5°C with occasional stirring to induce crystallization.

-

Collect the white precipitate of this compound by filtration.

-

Dry the purified product. This can be done overnight in the presence of sodium hydroxide pellets.[2]

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Value | Molar Ratio (with respect to Urea) | Reference |

| Urea | 60 g (1 mole) | 1 | [2] |

| tert-Butanol | 148 g (188 ml, 2 moles) | 2 | [1][2] |

| Concentrated Sulfuric Acid | 196 g (106.5 ml, 2 moles) | 2 | [1][2] |

| Reaction Temperature | 20-25 °C | N/A | [1][2][3] |

| Reaction Time | Approx. 16 hours (standing) | N/A | [2][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystals or crystalline powder | [1] |

| Purity (typical) | 98% | [1] |

| Main Impurity | N,N'-di-tert-butylurea | [1] |

| Solubility | Soluble in hot water | [1] |

Safety Considerations

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin or eyes. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All additions should be performed slowly and with adequate cooling to control the exothermic reaction.

-

tert-Butanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Urea: May cause skin and eye irritation.

It is crucial to perform this synthesis in a well-ventilated fume hood and to have appropriate safety equipment readily available.

Conclusion

The synthesis of this compound from urea and tert-butanol using concentrated sulfuric acid as a catalyst is a well-established and effective method.[1][2] Careful control of the reaction temperature is essential to minimize the formation of byproducts. The purification of the final product via recrystallization from hot water is effective in removing the primary impurity, N,N'-di-tert-butylurea.[1][2] This technical guide provides a comprehensive framework for the successful synthesis and purification of this compound for research and development purposes.

References

Solubility of tert-Butylurea in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butylurea, a compound of interest in pharmaceutical and agrochemical research. While specific quantitative solubility data in a range of organic solvents remains proprietary or not widely published, this document outlines the expected solubility behavior based on its chemical structure and available qualitative information. Furthermore, this guide details standardized experimental protocols for the precise determination of this compound's solubility, empowering researchers to generate crucial data for their specific applications. The included methodologies—gravimetric analysis, the isothermal equilibrium method, and UV-Vis spectroscopy—are presented with the necessary detail to ensure accurate and reproducible results.

Introduction to this compound

This compound, also known as N-tert-Butylurea, is a derivative of urea featuring a bulky tert-butyl group attached to one of the nitrogen atoms. Its molecular structure, containing both a polar urea moiety capable of hydrogen bonding and a nonpolar tert-butyl group, imparts a versatile solubility profile. This amphiphilic nature makes it soluble in a range of solvents, a critical property for its application in organic synthesis, formulation development, and biological studies.[1][2] Understanding its solubility is paramount for designing efficient reaction conditions, developing stable formulations, and predicting its behavior in biological systems.

Solubility Profile of this compound

Based on available literature, this compound exhibits appreciable solubility in polar organic solvents. This is attributed to the urea functional group, which can participate in hydrogen bonding with protic solvents and interact favorably with other polar molecules.

Qualitative Solubility:

-

High Solubility: Expected in polar protic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents like acetone .[1] The ability of the urea group to form hydrogen bonds is a key driver of its solubility in these solvents.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane .

-

Low to Insoluble: Expected in nonpolar solvents such as toluene and other hydrocarbons. The hydrophobic tert-butyl group may contribute to some minimal solubility in nonpolar environments, but the highly polar urea group dominates, leading to poor overall solubility in such solvents.

Temperature Dependence:

The solubility of this compound in organic solvents is expected to be strongly dependent on temperature. As with most solid solutes, its solubility generally increases with a rise in temperature.[1] This positive temperature coefficient is an important consideration for processes such as recrystallization and for preparing solutions of varying concentrations.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene |

Experimental Protocols for Solubility Determination

To empower researchers to obtain the necessary quantitative data, this section provides detailed protocols for three widely accepted methods for determining the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer, orbital shaker, or rotator. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant. For many systems, 24 to 48 hours is adequate.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered solution to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, in a vacuum oven at a temperature that does not cause decomposition of the solute, or by gentle heating.

-

Once the solvent is completely removed, place the container with the dried this compound residue in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the residue. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved this compound.

-

-

Calculation:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

-

Isothermal Equilibrium Method

The isothermal equilibrium method, often referred to as the shake-flask method, is a gold-standard technique for determining thermodynamic solubility. It involves equilibrating a suspension of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.

Methodology:

-

Sample Preparation:

-

Place an excess of solid this compound into a series of vials or flasks, each containing a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the containers and place them in a constant-temperature bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Alternatively, centrifuge the samples at the same constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with standard solutions of this compound in the same solvent must be used for quantification.

-

-

Data Analysis:

-

The concentration determined from the analytical method represents the solubility of this compound in that solvent at the specified temperature.

-

UV-Vis Spectroscopy Method

For compounds that have a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectroscopy can be a rapid and effective method for determining solubility. This compound's urea group provides some UV absorbance.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric or isothermal equilibrium methods.

-

-

Sample Preparation and Measurement:

-

After reaching equilibrium, filter the saturated solution to remove any undissolved solid.

-

It may be necessary to dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at the λmax.

-

-

Calculation:

-

Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of this compound in the (diluted) solution.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of the saturated solution.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible sources, its chemical structure suggests a preference for polar solvents, with solubility increasing with temperature. This technical guide provides researchers with the necessary theoretical background and, more importantly, detailed experimental protocols to determine this critical physicochemical property. By employing the gravimetric, isothermal equilibrium, or UV-Vis spectroscopic methods outlined herein, scientists and drug development professionals can generate the precise and reliable solubility data required to advance their research and development activities.

References

tert-Butylurea molecular weight and chemical formula

An In-depth Technical Guide to tert-Butylurea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and purification.

Core Chemical and Physical Properties

This compound is a mono-substituted urea that is of interest in various chemical and pharmaceutical research applications. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂N₂O | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 1118-12-3 | [1][2] |

| Melting Point | ~185 °C (decomposes) | [6] |

| Appearance | White crystals or crystalline powder | [3] |

Synthesis and Purification of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid.[3] The subsequent purification is typically achieved through recrystallization.

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Urea (finely powdered)

-

tert-Butyl alcohol

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Ice

-

Water

-

Sodium hydroxide

Equipment:

-

500-mL three-necked flask

-

Mechanical stirrer

-

200-mL dropping funnel

-

Thermometer

-

Ice bath

-

15-cm Büchner funnel

-

2-L beaker

-

Steam-heated Büchner funnel (8-cm)

Procedure:

-

Place 193 g (105 mL, 1.98 moles) of concentrated sulfuric acid into the 500-mL three-necked flask and cool it in an ice bath.

-

Slowly add 60 g (1 mole) of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20°C and 25°C.

-

Add 148 g (188 mL, 2 moles) of tert-butyl alcohol dropwise from the dropping funnel, maintaining the temperature between 20°C and 25°C.

-

After the addition is complete, continue stirring the mixture for a period of time to ensure the reaction goes to completion.

-

Pour the reaction mixture into a 4-L beaker containing 1 kg of cracked ice and water.

-

Neutralize the mixture by slowly adding a solution of sodium hydroxide (160 g in 750 mL of water) with stirring, keeping the temperature below 25°C with an ice bath.

-

Once the mixture is alkaline to Congo red indicator, continue to stir it in the ice bath until the temperature drops to about 15°C.

-

Collect the precipitated crude this compound on a 15-cm Büchner funnel, wash it with two 100-mL portions of cold water, and press it as dry as possible.

II. Purification of this compound by Recrystallization

A potential impurity in the synthesized product is N,N'-di-tert-butyl urea, which has low solubility in water.[3]

Procedure:

-

Transfer the crude this compound cake to a 2-L beaker and add 500 mL of water.

-

Heat the mixture to boiling and filter it quickly while hot through a steam-heated Büchner funnel.

-

Cool the filtrate to 0–5°C with occasional stirring.

-

Collect the resulting white precipitate of purified this compound on a 15-cm Büchner funnel.

-

Dry the purified product in a vacuum at room temperature over a suitable desiccant like potassium hydroxide (KOH) or sulfuric acid (H₂SO₄).[3] Note that this compound can sublime slowly at higher temperatures.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

tert-Butylurea safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of tert-Butylurea

This guide provides comprehensive safety data and handling precautions for this compound, compiled for researchers, scientists, and professionals in drug development. The information is derived from multiple safety data sheets and chemical databases to ensure a thorough overview.

Chemical and Physical Properties

This compound is a white crystalline solid.[1][2][3] Its physical and chemical properties are essential for safe handling and storage. The data below has been aggregated for clarity.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2][4] |

| CAS Number | 1118-12-3 | [5] |

| Appearance | White crystals or crystalline powder | [1][2] |

| Melting Point | ~185 °C (decomposition)[1][2][6] / 178-182 °C[5] | |

| Boiling Point | 217.23 °C (rough estimate) | [1][2] |

| Density | 1.0551 g/cm³ (rough estimate) | [1][2] |

| Flash Point | 52.8 °C | [1] |

| Vapor Pressure | 2.04 mmHg at 25°C | [1] |

| Solubility | Appreciably soluble in water and soluble in organic solvents like alcohols and ethers.[3] |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[7] The primary hazards are related to acute toxicity and irritation.

| Classification | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][7] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[7] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][7] |

Hazard Symbols:

-

GHS07 (Exclamation Mark)[2]

Experimental Protocols

Detailed experimental protocols for toxicological assessments, such as the determination of LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not typically provided in standard Safety Data Sheets. These protocols are extensive, follow specific regulatory guidelines (e.g., OECD Test Guidelines), and are part of the complete toxicological dossiers that are often proprietary.

The hazard classifications provided in Section 2 are derived from the results of such studies. For example, a "Category 4" classification for acute oral toxicity indicates that the LD50 value for the substance falls within the range of 300 to 2000 mg/kg for rats. This quantitative result is then translated into the standardized hazard statement "Harmful if swallowed" for clear communication of risk.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Safe Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[7] If vapors or aerosols are generated, use local exhaust ventilation.[8]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7][9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8]

-

Avoid Inhalation: Do not breathe dust, fumes, or sprays.[7][9]

-

Equipment: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][10]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] A recommended storage temperature is 2-8°C.[2]

-

Incompatibilities: Store away from incompatible materials such as oxidizing agents.[8]

-

Containers: Keep in suitable, closed containers for storage.[11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are essential to prevent exposure.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[7] Safety showers and eye wash fountains should be available in the immediate vicinity of potential exposure.[9]

-

Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[7][9] A face shield may be required in situations with a high risk of splashing.[8][9]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][9] A lab coat, long pants, and closed-toe shoes are mandatory.[12]

-

Hand Protection: Wear protective gloves, such as nitrile or butyl rubber.[9][12] Gloves must be inspected before use and changed immediately upon contamination.[12][13]

-

Respiratory Protection: If engineering controls are insufficient or exposure limits are exceeded, use a NIOSH-approved respirator.[9][12]

First-Aid Measures

Immediate first aid is critical in the event of exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person is not breathing, give artificial respiration.[7][9] Seek medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[7] Seek medical attention.[7]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do.[8][9] Seek medical attention.[7]

-

Ingestion: Clean the mouth with water and rinse.[7][9] Do NOT induce vomiting.[9] Seek medical attention.[7][9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][8][9]

-

Hazardous Combustion Products: Thermal decomposition can generate poisonous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7] Evacuate unnecessary personnel and keep people away from and upwind of the spill.[8]

-

Environmental Precautions: Prevent the substance from entering sewers or public waters.[9]

-

Containment and Cleanup: Sweep or shovel the spilled material into a suitable container for disposal.[7][9] Avoid generating dust.[9]

Disposal Considerations

Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.[12][14] Waste should be collected in clearly labeled, sealed, and compatible containers.[12] The material may be disposed of by a licensed chemical destruction plant or through controlled incineration.[13]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: A workflow diagram for the safe handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1118-12-3 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS # 1118-12-3, N-tert-Butylurea - chemBlink [ww.chemblink.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

The Urea Scaffold: A Century of Innovation in Drug Discovery

A Technical Guide to the Historical Development of Urea Derivatives in Medicinal Chemistry

For over a century, the simple yet versatile urea functional group has been a cornerstone in the design and development of therapeutic agents. From the early days of chemotherapy to the modern era of targeted cancer treatments, urea derivatives have consistently demonstrated their value in interacting with biological targets and modulating physiological processes. This technical guide provides an in-depth exploration of the historical development of urea-based drugs, intended for researchers, scientists, and drug development professionals. It details key milestones, presents quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways and experimental workflows that have defined this enduring class of pharmaceuticals.

Early Discoveries: From Wöhler's Synthesis to the First Urea-Based Drug

The journey of urea in science began in 1727 when Herman Boerhaave first isolated it from urine. However, it was Friedrich Wöhler's artificial synthesis of urea from inorganic starting materials in 1828 that marked a pivotal moment, effectively dismantling the theory of vitalism and laying the foundation for modern organic chemistry.[1][2] This breakthrough paved the way for the systematic synthesis and investigation of organic compounds, including urea derivatives, for medicinal purposes.

One of the earliest examples of a urea derivative used as a medicinal agent is Suramin . Developed by Bayer in the early 20th century, this polysulfonated naphthylurea was introduced in 1922 for the treatment of African trypanosomiasis (sleeping sickness).[3] Its development arose from efforts to create colorless analogs of trypanocidal dyes.[4]

Suramin: A Multi-Targeted Agent

Suramin's mechanism of action is complex and not fully elucidated, but it is known to inhibit a wide range of enzymes and receptors.[5][6][7] Its primary anti-trypanosomal effect is thought to stem from the inhibition of glycolytic enzymes, crucial for the parasite's energy metabolism.[5][6]

Signaling Pathway of Suramin's Postulated Mechanism in Trypanosoma brucei

References

- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tarjomefa.com [tarjomefa.com]

- 5. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]

- 6. Suramin - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

spectroscopic data analysis of tert-Butylurea (NMR, IR, Mass Spec)

This guide provides an in-depth analysis of tert-Butylurea using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualizations to support the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 116.0 | 8.2 | [M]⁺ (Molecular Ion) |

| 101.0 | 62.0 | [M - CH₃]⁺ |

| 58.0 | 100.0 | [C₄H₁₀N]⁺ (Base Peak) |

| 57.0 | 12.6 | [C₄H₉]⁺ |

| 41.0 | 17.0 | [C₃H₅]⁺ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Strong, Broad | N-H Stretch | Amine (-NH₂) |

| ~3200 | Strong, Broad | N-H Stretch | Amide (-NH-) |

| ~2970 | Strong | C-H Stretch (asymmetric) | Alkyl (tert-Butyl) |

| ~2870 | Medium | C-H Stretch (symmetric) | Alkyl (tert-Butyl) |

| ~1660 | Strong | C=O Stretch (Amide I) | Urea (-NH-CO-NH₂) |

| ~1600 | Medium | N-H Bend (Amide II) | Amide (-NH-) |

| ~1460 | Medium | C-H Bend (asymmetric) | Alkyl (tert-Butyl) |

| ~1365 | Strong | C-H Bend (symmetric) | Alkyl (tert-Butyl) |

| ~1225 | Medium | C-N Stretch | Amine/Amide |

Note: IR peak positions are approximate and can vary based on the sample preparation method and instrument.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | Broad Singlet | 2H | -NH₂ |

| ~5.2 | Broad Singlet | 1H | -NH- |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=O (Urea) |

| ~50 | -C(CH₃)₃ |

| ~29 | -C(CH₃)₃ |

Note: NMR chemical shifts are predicted based on typical values for the respective functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A small quantity of solid this compound is introduced directly into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ionization chamber. This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Analysis: The resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid Film Method):

-

A small amount of this compound (approximately 10-20 mg) is dissolved in a few drops of a volatile solvent (e.g., methanol or acetone).

-

A single drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.

-

-

Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Analysis: The salt plate with the sample film is placed in the spectrometer's sample holder.

-

Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured. The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

-

Sample Preparation:

-

A finely powdered sample of this compound is packed into a solid-state NMR rotor (typically made of zirconia).

-

The rotor is capped to contain the sample securely.

-

-

Instrument Setup:

-

The rotor is placed in the NMR probe.

-

The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

The sample is spun at a high speed (several kilohertz) at the "magic angle" (54.7°) relative to the main magnetic field. This technique, known as Magic Angle Spinning (MAS), is crucial for averaging out anisotropic interactions that broaden the signals in solid samples, thereby producing sharper, more solution-like spectra.

-

For ¹³C NMR, Cross-Polarization (CP) is often used to enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.

-

A standard pulse sequence is applied to acquire the Free Induction Decay (FID), which is then Fourier-transformed to yield the NMR spectrum.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

exploring the biological activity of novel tert-Butylurea derivatives

An In-Depth Technical Guide to the Biological Activity of Novel tert-Butylurea Derivatives

The this compound moiety is a significant structural feature in medicinal chemistry, valued for its ability to influence the pharmacological profile of drug candidates.[1] The sterically bulky and lipophilic nature of the tert-butyl group can enhance metabolic stability by acting as a "steric shield" for susceptible functional groups and can modulate receptor binding to improve potency and selectivity.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of novel this compound derivatives for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through established chemical reactions. A common method involves the nucleophilic addition of an amine to an isocyanate. Specifically, non-symmetric ureas can be synthesized from Boc-protected amines under mild conditions.[3] Another approach is the reaction of 1-(tert-butyl)thiourea with appropriate 2-bromoesters to create 2-(tert-butylamino)thiazol-4(5H)-one derivatives.[4] Acyl nucleophilic substitution is another key reaction used to synthesize these compounds.[5] The structural identity of the synthesized compounds is typically confirmed using analytical techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[5]

Biological Activities and Data

This compound derivatives have demonstrated a wide range of biological activities, with significant potential in anticancer therapy and enzyme inhibition.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound and its derivatives. These compounds have shown efficacy against various cancer cell lines, including breast, cervical, and leukemia cells.[6][7]

One area of focus is their activity against HER2-positive breast cancer. For instance, 4-(tert-butyl)-N-benzoylurea was synthesized and evaluated for its cytotoxic activity, demonstrating an IC50 value of 0.61 mM against primary cells of HER2-positive breast cancer.[5] Another derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, showed potent cytotoxic activity against MCF-7 breast cancer cells, with a lower IC50 value than the reference drug, hydroxyurea.[7]

In the context of acute myeloid leukemia (AML), novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[8] One compound in this series, 16i , not only inhibited the phosphorylation of FLT3 and induced apoptosis but also led to complete tumor regression in a mouse xenograft model at a dose of 60 mg/kg/day.[8]

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 4-(tert-butyl)-N-benzoylurea | HER2-positive primary breast cancer | 0.61 mM | [5] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 20.3 µM | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | 32.7 µM | [7] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | 39.5 µM | [7] |

| (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine | Hela (Cervical Cancer) | 26 µM | [9] |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i ) | MV4-11 (Leukemia, FLT3-ITD) | Data not specified | [8] |

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease.

Soluble Epoxide Hydrolase (sEH) Inhibition: A series of sulfonyl urea derivatives incorporating a tert-butyl group were designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[10] Several compounds demonstrated potent inhibition of human sEH, with IC50 values in the nanomolar to sub-micromolar range.[10]

| Compound | Target Enzyme | IC50 Value | Reference |

| N-(adamantan-1-yl)carbamoyl)-4-(tert-butyl)benzenesulfonamide | human sEH | 3.87 nM | [10] |

| Compound 18 (containing two urea groups) | human sEH | 38.7 nM | [10] |

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition: Novel N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been synthesized and evaluated for their ability to inhibit 11β-HSD1 and 11β-HSD2, enzymes that modulate glucocorticoid levels and are implicated in carcinogenesis.[4]

| Compound | Target Enzyme | % Inhibition (at 10 µM) | Reference |

| Compound 3h (cyclohexane substituent) | 11β-HSD1 | 82.5% | [4] |

| Compound 3f (phenyl substituent) | 11β-HSD2 | 53.57% | [4] |

Experimental Protocols

The biological evaluation of this compound derivatives involves a range of standard and specialized assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a reference drug (e.g., hydroxyurea, erlotinib) for a specified period (e.g., 24-48 hours).[7]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

FLT3 Kinase Inhibition and Signaling

To assess the mechanism of action for compounds targeting FLT3, further cell-based assays are required.

-

Cell Culture: FLT3-ITD-bearing cells, such as MV4-11, are cultured under standard conditions.[8]

-

Compound Treatment: Cells are treated with varying concentrations of the test compound.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. A reduction in the p-FLT3 band relative to the total FLT3 band indicates inhibition of the kinase.

-

Apoptosis Assay: To confirm the downstream effect, apoptosis can be measured using methods like Annexin V/PI staining followed by flow cytometry.[8]

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated biological activities, particularly in anticancer applications and as specific enzyme inhibitors, underscore their importance in modern drug discovery. The synthetic accessibility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research should continue to explore the diverse biological targets of these derivatives and optimize their properties for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer - Ubaya Repository [repository.ubaya.ac.id]

- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butylurea in Biginelli Reaction Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions in organic synthesis, enabling the efficient, one-pot construction of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties. The use of N-substituted ureas, such as tert-Butylurea, in the Biginelli reaction allows for the introduction of steric bulk and lipophilicity at the N3 position of the DHPM core. This modification can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. When a bulky alkyl group like tert-butyl is used, the reaction selectively yields the N3-tert-butyl substituted DHPM.[1]

These application notes provide detailed protocols for the synthesis of N3-tert-butyl-substituted dihydropyrimidinones using this compound in a modified Biginelli reaction.

Data Presentation

The following table summarizes representative examples of N3-tert-butyl-dihydropyrimidinones synthesized via the Biginelli reaction.

| Compound ID | Aromatic Aldehyde | β-Dicarbonyl Compound | Product |

| I | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-phenyl-3-tert-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| II | 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-hydroxyphenyl)-3-tert-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| III | 5-Bromo-2-hydroxybenzaldehyde | Ethyl acetoacetate | Ethyl 4-(5-bromo-2-hydroxyphenyl)-3-tert-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| IV | Benzaldehyde | Acetylacetone | 5-Acetyl-4-phenyl-3-tert-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| V | 4-Hydroxybenzaldehyde | Acetylacetone | 5-Acetyl-4-(4-hydroxyphenyl)-3-tert-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| VI | 4-(Dimethylamino)benzaldehyde | Acetylacetone | 5-Acetyl-4-[4-(dimethylamino)phenyl]-3-tert-butyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Experimental Protocols

General Procedure for the Synthesis of N3-tert-Butyl-Substituted Dihydropyrimidinones

This protocol outlines the one-pot synthesis of N3-tert-butyl-dihydropyrimidinones from an aromatic aldehyde, a β-dicarbonyl compound, and N-tert-butylurea.

Materials:

-

Aromatic aldehyde (25 mmol)

-

β-Dicarbonyl compound (ethyl acetoacetate or acetylacetone) (38 mmol)

-

N-tert-Butylurea (5.8 g, 0.05 mol)

-

Ethanol (25 mL)

-

Concentrated Hydrochloric Acid (a few drops)

-

Aqueous ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (25 mmol), the β-dicarbonyl compound (38 mmol), N-tert-butylurea (5.8 g, 0.05 mol), and ethanol (25 mL).

-

Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate-hexane, 1:1).

-

Once the reaction is complete, cool the mixture to room temperature.

-

A precipitate will form. Filter the precipitate using a Buchner funnel and wash it with cold ethanol.

-

Dry the crude product.

-

Recrystallize the dried solid from aqueous ethanol to obtain the purified N3-tert-butyl-substituted dihydropyrimidinone.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N3-tert-butyl-dihydropyrimidinones using the Biginelli reaction.

References

Application Notes and Protocols: Tert-Butylurea Moiety in Asymmetric Synthesis

Topic: Application of tert-Butyl-Containing Ureas in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While tert-butylurea itself is not commonly employed as a direct chiral reagent, the tert-butyl group is a key component in a sophisticated class of chiral organocatalysts: N-tert-butylsulfinyl ureas . These catalysts have proven highly effective in promoting asymmetric reactions, most notably the aza-Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an imine to produce chiral β-nitroamines. These products are valuable intermediates in the synthesis of chiral amines and diamines, which are prevalent in many pharmaceutical agents.

The strategic use of the bulky and chiral N-tert-butylsulfinyl group allows for excellent stereocontrol through hydrogen bonding interactions with the substrates in the transition state. This document provides detailed protocols for the synthesis of these catalysts and their application in the asymmetric aza-Henry reaction, along with quantitative data to support their efficacy.

I. Synthesis of N-tert-Butylsulfinyl Urea Organocatalysts

The synthesis of N-tert-butylsulfinyl urea organocatalysts is a straightforward process involving the reaction of an enantiopure sulfinamide with an appropriate isocyanate. The bulky tert-butyl group on the sulfinamide is crucial for inducing high levels of stereoselectivity in the subsequent catalytic reactions.

General Experimental Protocol: Synthesis of (R)-N-(Aryl/Alkylcarbamoyl)-tert-butanesulfinamide

A general procedure for the synthesis of these catalysts involves the deprotonation of (R)-tert-butanesulfinamide with a strong base, followed by quenching with an isocyanate.[1]

Materials:

-

(R)-tert-butanesulfinamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Appropriate isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

-

Water (for quenching)

Procedure:

-

A stirred solution of (R)-tert-butanesulfinamide (1.0 mmol) in anhydrous THF (10 mL) is cooled in a dry ice/acetone bath under a nitrogen atmosphere.

-

n-Butyllithium in hexanes (1.1 mmol) is added dropwise to the solution.

-

The solution is stirred for 15 minutes, after which the cold bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 15 minutes.

-

The desired isocyanate (1.1 equiv) is added dropwise.

-

The reaction mixture is stirred at room temperature for 3-5 hours.

-

The reaction is quenched by the addition of water (0.5 mL), and the resulting mixture is concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or trituration.[1]

Caption: Synthesis of N-tert-Butylsulfinyl Urea Catalyst.

II. Application in Asymmetric Aza-Henry (Nitro-Mannich) Reaction

N-tert-butylsulfinyl urea derivatives are highly effective organocatalysts for the enantioselective aza-Henry reaction. They facilitate the addition of nitroalkanes to N-Boc-protected imines, yielding β-nitroamines with high diastereoselectivity and enantioselectivity.[2][3]

General Experimental Protocol: Asymmetric Aza-Henry Reaction

The following protocol is a representative procedure for the catalytic enantioselective addition of a nitroalkane to an N-Boc-protected imine.

Materials:

-

N-tert-butylsulfinyl urea catalyst (e.g., N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ylcarbamoyl)-tert-butanesulfonamide) (0.025 mmol)

-

N-Boc-imine (0.25 mmol)

-

Nitroalkane (e.g., nitroethane, 2.0 equiv)

-

Solvent (e.g., chlorobenzene, 1.0 mL)

-

Base (e.g., Hünig's base, diisopropylethylamine, 0.1 equiv)

-

Hexamethylbenzene (internal standard)

Procedure:

-

A dry vial is charged with the N-tert-butylsulfinyl urea catalyst (10 mol%) under a nitrogen atmosphere.

-

A freshly prepared stock solution of the N-Boc-imine and hexamethylbenzene in the chosen solvent is added.

-

The nitroalkane (2.0 equiv) is added, followed by the base (e.g., i-Pr2NEt, 0.1 equiv).

-

The reaction mixture is stirred at a specified temperature (e.g., -38 °C).

-

The reaction progress is monitored by ¹H NMR or TLC.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by flash column chromatography.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]

References

Application Notes: tert-Butylurea Moiety in Kinase Inhibitor Development

Introduction

The tert-butylurea functional group is a valuable structural motif in the design of kinase inhibitors. Its distinct properties, including its bulkiness, hydrogen bonding capabilities, and synthetic accessibility, make it a key component in achieving high potency and selectivity for various kinase targets. This document provides an overview of the applications of the this compound moiety in the development of kinase inhibitors, with a focus on its role in the structure-activity relationship (SAR) of prominent inhibitors like Regorafenib.

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of numerous diseases, most notably cancer.[1] Kinases are key regulators of a wide array of cellular processes, and their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration.[2][] Consequently, kinases have emerged as major targets for therapeutic intervention.

Role of the this compound Moiety

The tert-butyl group, with its significant steric bulk, can effectively probe and occupy hydrophobic pockets within the ATP-binding site of kinases. This interaction can contribute significantly to the overall binding affinity of the inhibitor. Furthermore, the urea component of the moiety is an excellent hydrogen bond donor and acceptor, allowing for critical interactions with the hinge region of the kinase, a common anchoring point for many kinase inhibitors.

A prime example of a kinase inhibitor featuring a urea-based structure is Regorafenib.[4][5] Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[6] Its chemical structure is 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide.[6] While Regorafenib itself contains a more complex biaryl urea structure, the principles of its interactions highlight the importance of the urea functionality in kinase inhibition.[4][7]

Featured Application: Regorafenib - A Multi-Kinase Inhibitor

Regorafenib is structurally similar to Sorafenib, another multi-kinase inhibitor, with the key difference being a fluorine atom in the central phenyl ring.[8] This seemingly minor structural change leads to a broader spectrum of kinase inhibition and often higher inhibitory potential.[4]

Quantitative Data for Regorafenib

The following table summarizes the inhibitory activity of Regorafenib against a panel of key kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Kinase Target | IC50 (nM) | Cellular Pathway |

| VEGFR1 | 1.5 | Angiogenesis |

| VEGFR2 | 4.2 | Angiogenesis, Proliferation |

| VEGFR3 | 13.9 | Angiogenesis |

| PDGFR-β | 2.5 | Angiogenesis, Cell Growth |

| KIT | 7 | Oncogenesis |

| RET | 1.5 | Oncogenesis |

| RAF-1 | 6.2 | Proliferation, Survival |

| B-RAF | 2.5 | Proliferation, Survival |

| B-RAF (V600E) | 2.8 | Proliferation, Survival |

Note: IC50 values are highly dependent on specific assay conditions.

Signaling Pathways

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[] RAF kinases (A-RAF, B-RAF, and c-Raf) are central components of this pathway, acting downstream of RAS proteins.[9][10] Mutations leading to the constitutive activation of this pathway are common in many cancers, making RAF kinases attractive therapeutic targets.[2]

Caption: RAF-MEK-ERK signaling pathway and the point of inhibition by RAF inhibitors.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[11] This process is crucial for tumor growth and metastasis.[12] VEGF ligands bind to VEGF receptors (VEGFRs), which are receptor tyrosine kinases, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[13]

Caption: Simplified VEGF signaling pathway showing VEGFR as a target for inhibitors.

Experimental Protocols

General Workflow for Kinase Inhibitor Evaluation

The development and evaluation of kinase inhibitors follow a structured workflow, from initial synthesis to detailed biological characterization.

Caption: General workflow for the development and evaluation of kinase inhibitors.

Protocol 1: Synthesis of a Biaryl Urea Kinase Inhibitor (Regorafenib Analog)

This protocol describes a general method for the synthesis of biaryl urea compounds, exemplified by the synthesis of Regorafenib.[6]

Materials:

-

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).[6]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise to the cooled solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

A precipitate will form during the reaction. Collect the solid by filtration.

-

Wash the collected solid with diethyl ether and dry under vacuum to yield the final biaryl urea product.

Protocol 2: In Vitro Kinase Assay (General)

This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay like ADP-Glo™.[1][14]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound (e.g., Regorafenib)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and its substrate.[15]

-

Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.[14]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[15]

-

Detection:

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay

This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well clear-bottom plates

-